molecular formula C22H26N2O7S B11015003 (2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B11015003
M. Wt: 462.5 g/mol
InChI Key: GUDNVPMMWKZIDZ-RUDMXATFSA-N
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Description

(E)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a propenamide moiety substituted with trimethoxyphenyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholinosulfonyl Intermediate: This step involves the reaction of morpholine with sulfonyl chloride to form the morpholinosulfonyl group.

    Coupling with Phenyl Ring: The morpholinosulfonyl intermediate is then coupled with a phenyl ring through electrophilic aromatic substitution.

    Introduction of the Propenamide Moiety: The phenyl ring is further reacted with propenamide under specific conditions to introduce the propenamide group.

    Substitution with Trimethoxyphenyl Groups: Finally, the compound is subjected to substitution reactions to attach the trimethoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the propenamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and potential biological activities. Its morpholinosulfonyl and trimethoxyphenyl groups differentiate it from other similar compounds, providing unique opportunities for scientific research and applications.

Properties

Molecular Formula

C22H26N2O7S

Molecular Weight

462.5 g/mol

IUPAC Name

(E)-N-(4-morpholin-4-ylsulfonylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H26N2O7S/c1-28-19-14-16(15-20(29-2)22(19)30-3)4-9-21(25)23-17-5-7-18(8-6-17)32(26,27)24-10-12-31-13-11-24/h4-9,14-15H,10-13H2,1-3H3,(H,23,25)/b9-4+

InChI Key

GUDNVPMMWKZIDZ-RUDMXATFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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